molecular formula C4H9ClF3NS B1413455 (2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride CAS No. 1949805-99-5

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride

Cat. No.: B1413455
CAS No.: 1949805-99-5
M. Wt: 195.64 g/mol
InChI Key: ZKIZDVFVYYMTMV-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride is a chiral amine derivative characterized by a trifluoromethylsulfanyl (-SCF₃) group at the terminal carbon of a propane backbone. The stereochemistry at the second carbon (S-configuration) and the electronegative trifluoromethylsulfanyl substituent confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

(2S)-1-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NS.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIZDVFVYYMTMV-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CSC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride typically involves the introduction of the trifluoromethylsulfanyl group to a suitable amine precursor. One common method includes the reaction of a trifluoromethylsulfanyl halide with a secondary amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amine Derivatives

Compound Name Substituent(s) Backbone Configuration Key Functional Groups CAS No./Reference
(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine HCl -SCF₃ at C1 (2S) Trifluoromethylsulfanyl, amine Not explicitly provided
PAL-287 (1-napthyl-2-aminopropane) Naphthyl at C1 Racemic Naphthyl, amine N/A
nFFA Hydrochloride ([1-(3-trifluoromethyl) phenyl] propan-2-amine HCl) 3-Trifluoromethylphenyl at C1 Not specified Trifluoromethylphenyl, amine Zogenix, Inc.
Tamsulosin Impurity H (EP) 4-Methoxyphenyl at C1, ethoxy-phenoxy (2R) Methoxyphenyl, ethoxyphenoxyethyl ACI 203508
(2S)-1-aminopropan-2-ylamine diHCl 2,2-Difluoroethyl at C1 (2S) Difluoroethyl, amine 1799374-54-1

Key Observations :

  • Unlike PAL-287 (a dual DA/5HT releaser), the absence of aromatic rings in the target compound may reduce interactions with monoamine transporters, limiting abuse liability .
  • Compared to Tamsulosin Impurity H, the lack of a methoxy-phenoxyethyl chain suggests the target compound is less likely to act as an α₁-adrenergic antagonist .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Compounds

Compound Name Primary Activity Selectivity (DA/5HT/NE) Abuse Liability (Preclinical) Anti-Cocaine Efficacy
PAL-287 Dual DA/5HT releaser DA ≈ 5HT ≈ NE Low (no ICSS facilitation) None
nFFA Hydrochloride Metabolite of fenfluramine Serotonergic (5HT) High (historical fenfluramine) Not tested
(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine HCl Hypothesized: Monoamine modulation Unknown Likely low (no aromatic ring) Unknown
Tamsulosin Impurity H α₁-Adrenergic antagonist impurity Adrenergic None None

Key Observations :

  • The target compound’s lack of aromatic substituents (cf.

Key Observations :

  • Synthetic routes for chiral amines often employ asymmetric catalysis or resolution, as seen in tamsulosin synthesis .

Biological Activity

(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride is a compound of increasing interest in biochemical research due to its unique structural features and potential biological activities. The trifluoromethylsulfanyl group enhances the compound's lipophilicity, facilitating its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-amine backbone with a trifluoromethylsulfanyl substituent. This unique structure contributes to its physicochemical properties, including increased membrane permeability and potential enzyme inhibition capabilities.

The mechanism of action primarily involves the interaction of the trifluoromethyl group with specific molecular targets within cells. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformational states.
  • Protein Modification : It can modify protein functions through covalent interactions, impacting various signaling pathways.

Enzyme Inhibition Studies

Research indicates that this compound can serve as an effective inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting Bcl-2 and Bcl-xL proteins, which are critical in apoptosis regulation. The binding affinities observed were notably high (Ki < 1 nM), suggesting strong inhibitory effects .

Case Studies

  • Antitumor Activity : In vivo studies demonstrated that compounds structurally related to this compound induced tumor regression in xenograft models. The maximum tolerated doses (MTD) were established, and subsequent pharmacodynamic evaluations showed significant apoptosis induction in tumor tissues through cleavage of PARP and activation of caspase-3 .
  • Enzyme Interaction : A study highlighted the compound's role in modulating enzyme activity related to β-lactamases, suggesting a potential application in overcoming antibiotic resistance by inhibiting these enzymes through steric hindrance mechanisms .

Applications in Research

The compound has several applications across various fields:

  • Biochemistry : Used as a tool for studying enzyme kinetics and protein interactions.
  • Pharmaceutical Development : Potential lead compound for developing new therapeutics targeting apoptosis pathways.
  • Chemical Synthesis : Acts as a building block for synthesizing more complex molecules due to its reactive functional groups.

Data Summary

Activity Type Description References
Enzyme InhibitionInhibits Bcl-2/Bcl-xL proteins with high affinity
Antitumor ActivityInduces apoptosis in tumor models
Protein ModificationAlters protein function through covalent interactions
Antibiotic ResistancePotential inhibitor of β-lactamases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-1-(Trifluoromethylsulfanyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.